Cas no 140870-14-0 (Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate)

Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate 化学的及び物理的性質
名前と識別子
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- 1(2H)-Pyridineacetic acid, 2-oxo-, methyl ester
- methyl 2-(2-oxopyridin-1(2H)-yl)acetate
- Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate
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計算された属性
- 精确分子量: 167.05827
じっけんとくせい
- PSA: 46.61
Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M291076-500mg |
Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate |
140870-14-0 | 500mg |
$ 295.00 | 2022-06-04 | ||
TRC | M291076-100mg |
Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate |
140870-14-0 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | M291076-1g |
Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate |
140870-14-0 | 1g |
$ 475.00 | 2022-06-04 |
Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetateに関する追加情報
Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate (CAS No. 140870-14-0): A Comprehensive Overview
Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate, identified by its CAS number 140870-14-0, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the class of dihydropyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development.
The molecular structure of Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate features a dihydropyridine core, which is known for its role in various pharmacological mechanisms. The presence of the acetic acid methyl ester group at one end of the molecule enhances its solubility and bioavailability, making it a promising candidate for further exploration in medicinal chemistry.
In recent years, dihydropyridine derivatives have been extensively studied for their potential in treating a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The dihydropyridine scaffold is particularly noted for its ability to interact with calcium channels, making it valuable in developing treatments for conditions like hypertension and angina pectoris.
Recent research has highlighted the therapeutic potential of Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate in the context of anti-inflammatory and antioxidant activities. Studies have demonstrated that this compound can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. Additionally, its antioxidant properties suggest that it may help in protecting cells from oxidative stress, which is implicated in various chronic diseases.
The synthesis of Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate involves multi-step organic reactions that require precise control over reaction conditions. The key steps typically include condensation reactions to form the dihydropyridine ring followed by esterification to introduce the acetic acid methyl ester group. Advanced synthetic techniques such as catalytic hydrogenation and protection-deprotection strategies are often employed to achieve high yields and purity.
The pharmacokinetic profile of Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate is another area of interest. Preliminary studies indicate that this compound exhibits good oral bioavailability and a favorable half-life, suggesting its potential for systemic delivery. Furthermore, its metabolic stability has been assessed through in vitro studies, revealing that it undergoes minimal degradation under physiological conditions.
In clinical settings, the potential applications of Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate are being explored in several therapeutic areas. Researchers are investigating its efficacy in managing chronic pain due to its interaction with pain-signaling pathways. Additionally, its anti-inflammatory properties make it a candidate for treating autoimmune diseases such as rheumatoid arthritis.
The safety profile of Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate is also under scrutiny. Animal studies have provided preliminary data on its toxicity and side effects. These studies suggest that the compound is well-tolerated at moderate doses but may cause some adverse effects at higher concentrations. Further research is needed to fully understand its safety margins and potential long-term effects.
The role of computational chemistry in understanding the behavior of Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate cannot be overstated. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the molecular level. These simulations have provided valuable insights into its mechanism of action and have guided the design of more effective derivatives.
The future directions for research on Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate are promising. Ongoing studies aim to optimize its synthesis for large-scale production and to explore new therapeutic applications. Collaborative efforts between academia and industry are likely to accelerate these developments and bring this compound closer to clinical use.
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